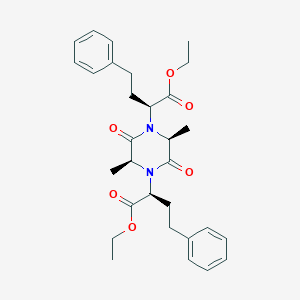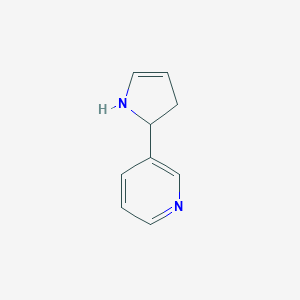
Acetaldehyd-13C2
Übersicht
Beschreibung
Acetaldehyde-13C2 is a stable isotope-labeled compound where both carbon atoms are carbon-13 isotopes. It is represented by the molecular formula 13CH313CHO and has a molecular weight of 46.04 g/mol . This compound is primarily used in scientific research to trace and study metabolic pathways and reaction mechanisms due to its isotopic labeling.
Wissenschaftliche Forschungsanwendungen
Acetaldehyde-13C2 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used to study reaction mechanisms and pathways, particularly in organic synthesis and catalysis.
Biology: Employed in metabolic studies to trace the incorporation and transformation of acetaldehyde in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs that produce acetaldehyde as a metabolite.
Industry: Applied in the development of new materials and chemicals, where isotopic labeling helps in understanding reaction dynamics and product formation.
Wirkmechanismus
Target of Action
Acetaldehyde-13C2, like its non-isotopic counterpart acetaldehyde, primarily targets the liver, where it is metabolized . It is known to interact with various physiological processes, causing a range of effects such as vasodilation, facial flushing, and changes in heart and respiration rates.
Mode of Action
Acetaldehyde-13C2 interacts with its targets primarily through its highly reactive nature. It can form adducts with proteins and DNA, leading to modifications that can affect cellular function. In the liver, acetaldehyde contributes to hepatic fibrosis by activating hepatic stellate cells (HSC), leading to overproduction of extracellular matrix proteins.
Biochemical Pathways
Acetaldehyde-13C2 is involved in the metabolism of alcohol. It is the first metabolite of ethanol oxidation and is further metabolized to acetate by aldehyde dehydrogenase . The accumulation of acetaldehyde due to excessive alcohol consumption or impaired metabolism can lead to tissue damage and fibrosis .
Pharmacokinetics
It is known that acetaldehyde, in general, is rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted as carbon dioxide and water
Result of Action
The action of Acetaldehyde-13C2 at the molecular and cellular level results in a variety of effects. Its interaction with proteins and DNA can lead to modifications that affect cellular function. In the liver, it can contribute to hepatic fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins that can lead to cirrhosis.
Action Environment
The action, efficacy, and stability of Acetaldehyde-13C2 can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol, can affect its metabolism and hence its action. Additionally, factors such as temperature and pH can influence its stability .
Biochemische Analyse
Biochemical Properties
Acetaldehyde-13C2 plays a significant role in biochemical reactions. It is an intermediate product in the metabolism of ethanol, where it is oxidized to form acetic acid . This process involves enzymes such as alcohol dehydrogenase and cytochrome p450 2E1 . The interactions between Acetaldehyde-13C2 and these enzymes are crucial for its metabolic role.
Cellular Effects
The effects of Acetaldehyde-13C2 on cells are significant. It has been shown to cause dose-dependent increases in cytotoxicity, reactive oxygen species (ROS) levels, DNA adduct levels, DNA single/double-strand breakage, and chromosomal damage in cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Acetaldehyde-13C2 exerts its effects through several mechanisms. It binds to proteins, DNA, and several other cellular macromolecules, leading to the formation of adducts . These adducts can cause DNA mutation and fragmentation, contributing to the cytotoxic and genotoxic effects of Acetaldehyde-13C2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetaldehyde-13C2 can change over time. It has been observed that Acetaldehyde-13C2 causes significant dose-dependent increases in cytotoxicity, ROS level, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells, with similar effects at the same doses .
Metabolic Pathways
Acetaldehyde-13C2 is involved in several metabolic pathways. It is an intermediate product in the metabolism of ethanol, where it is oxidized to form acetic acid . This process involves enzymes such as alcohol dehydrogenase and cytochrome p450 2E1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetaldehyde-13C2 can be synthesized through various chemical methods. One common method involves the reduction of carbonate compounds. Another method includes obtaining it from acetic acid or its salts through a carbene reaction .
Industrial Production Methods: While specific industrial production methods for Acetaldehyde-13C2 are not widely documented, the general approach involves isotopic labeling techniques that ensure the incorporation of carbon-13 isotopes into the acetaldehyde molecule. This process typically requires specialized equipment and conditions to achieve high isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions: Acetaldehyde-13C2 undergoes several types of chemical reactions, including:
Oxidation: Acetaldehyde-13C2 can be oxidized to acetic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: It can be reduced to ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: Acetaldehyde-13C2 can participate in addition reactions with nucleophiles, such as the formation of aldol products in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Addition Reactions: Bases like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Acetic acid.
Reduction: Ethanol.
Addition Reactions: Aldol products, such as β-hydroxy aldehydes or ketones.
Vergleich Mit ähnlichen Verbindungen
Acetaldehyde-1-13C: Only one carbon atom is labeled with carbon-13.
Acetaldehyde-d4: Deuterium-labeled acetaldehyde.
Formaldehyde-13C: A simpler aldehyde with one carbon-13 labeled carbon.
Comparison: Acetaldehyde-13C2 is unique due to the labeling of both carbon atoms with carbon-13, providing a more comprehensive tracing capability in studies compared to compounds with only one labeled carbon
Eigenschaften
IUPAC Name |
acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449064 | |
| Record name | Acetaldehyde-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-98-0 | |
| Record name | Acetaldehyde-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1632-98-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


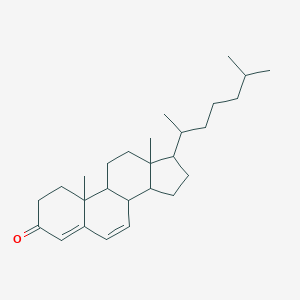
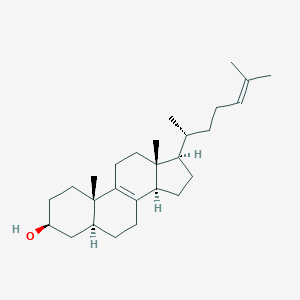

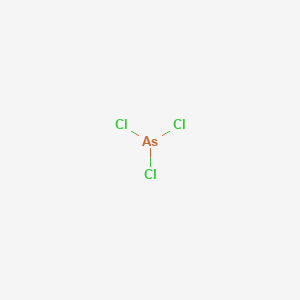
cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)



